molecular formula C18H14N4O2 B243148 3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone

3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone

Cat. No. B243148
M. Wt: 318.3 g/mol
InChI Key: HGBPJECAZJEHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone is a chemical compound that has been widely studied in scientific research. It is a member of the quinazoline family of compounds and has shown potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is that it has been well-studied, and its synthesis method has been optimized for high yields. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy. Additionally, it may be useful to study its potential as a combination therapy with other drugs for various diseases. Finally, further research on its anti-inflammatory and antioxidant properties may lead to the development of new therapies for inflammatory diseases.

Synthesis Methods

The synthesis of 3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with acetic anhydride to form the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has also been investigated for its anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

3-[2-(4-oxoquinazolin-3-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C18H14N4O2/c23-17-13-5-1-3-7-15(13)19-11-21(17)9-10-22-12-20-16-8-4-2-6-14(16)18(22)24/h1-8,11-12H,9-10H2

InChI Key

HGBPJECAZJEHSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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